molecular formula C12H22N4 B2913629 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1306603-92-8

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B2913629
CAS No.: 1306603-92-8
M. Wt: 222.336
InChI Key: DLPYKHNMJSOFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a pyrazole moiety. The tert-butyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the reaction of 1-tert-butyl-1H-pyrazole-4-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to its combination of a piperazine ring and a pyrazole moiety with a tert-butyl group. This structure imparts specific physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[(1-tert-butylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-12(2,3)16-10-11(8-14-16)9-15-6-4-13-5-7-15/h8,10,13H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPYKHNMJSOFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.